molecular formula C25H38N2O2 B1506694 Prostanozol CAS No. 1186001-41-1

Prostanozol

Cat. No.: B1506694
CAS No.: 1186001-41-1
M. Wt: 398.6 g/mol
InChI Key: AGJAMJZFPDQSEW-KOTDIDPQSA-N
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Description

Prostanozol is an anabolic steroid with a 17β-hydroxy-5α-androstan-[3,2-c]-pyrazole structure. Unlike stanozolol, it lacks a 17α-methyl group. It is available both as a reference standard and as a nutritional supplement called Orastan-E .

Scientific Research Applications

Metabolic Analysis

Research focused on the metabolic analysis of Prostanozol has led to the identification of various metabolites in human urine. Studies using techniques like LC/ESI/MS and GC/TOF-MS have successfully separated and detected these metabolites. This research is crucial in understanding the metabolic pathways and transformations of this compound in the human body. For example, Yum, Paeng, and Kim (2011) identified new metabolites of this compound that had not been discovered previously (Yum, Paeng, & Kim, 2011).

Metabolism in Alternative Models

Geldof et al. (2016) conducted a study using human liver microsomes and a chimeric mouse model to examine the metabolism of this compound. This research is significant for understanding the metabolism of designer steroids like this compound in the absence of human volunteers. The study identified twenty-four metabolites of this compound, contributing valuable insights into its metabolic pathways (Geldof et al., 2016).

Research on this compound Analogs and Related Compounds

There are several studies focusing on compounds related to this compound, such as prostacyclin and its analogs. These studies highlight the applications of these compounds in various medical conditions. For instance, research on prostanoids and their role in pulmonary arterial hypertension (PAH) has been documented. Strauss and Edelman (2007) explored the therapeutic applications of prostanoids like epoprostenol in treating PAH (Strauss & Edelman, 2007). Similarly, Gomberg-Maitland and Olschewski (2008) discussed the use of prostacyclin therapies in PAH treatment, emphasizing their vasodilatory and anti-inflammatory properties (Gomberg-Maitland & Olschewski, 2008).

Prostanoids in Disease Pathogenesis and Treatment

Research has also delved into the role of prostanoids in disease pathogenesis and treatment. Mikhailidis, Jeremy, and Dandona (1987) reviewed the synthesis and function of prostanoids in urinary bladder diseases, suggesting their potential therapeutic applications (Mikhailidis, Jeremy, & Dandona, 1987). Narumiya, Sugimoto, and Ushikubi (1999) provided an overview of prostanoid receptors, which could help in understanding the roles of this compound and its analogs in various physiological and pathological conditions (Narumiya, Sugimoto, & Ushikubi, 1999).

Properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJAMJZFPDQSEW-KOTDIDPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152178
Record name Prostanozol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186001-41-1
Record name Prostanozol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186001411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostanozol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTANOZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNU1579M5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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